molecular formula C16H20FN3O2S B6445749 N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549031-65-2

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6445749
CAS No.: 2549031-65-2
M. Wt: 337.4 g/mol
InChI Key: SMOAAWXQPRNTIR-UHFFFAOYSA-N
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Description

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic compound characterized by a piperidine core substituted with a 4-cyano-2-fluorophenylmethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position.

Properties

IUPAC Name

N-[1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c17-16-8-12(9-18)3-4-13(16)10-20-7-1-2-14(11-20)19-23(21,22)15-5-6-15/h3-4,8,14-15,19H,1-2,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOAAWXQPRNTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)C#N)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidin-3-amine Intermediate

The synthesis begins with N-Boc-piperidin-3-amine (Compound I ), commercially available or prepared via reductive amination of piperidin-3-one. Key steps include:

  • Boc Deprotection : Treatment with HCl/dioxane (4 M, 2 hr, 25°C) yields the free amine (Compound II ).

  • Benzylation : Reacting Compound II with 4-cyano-2-fluorobenzyl bromide (1.2 eq) in DMF using K2_2CO3_3 (2.5 eq) at 60°C for 12 hr affords 1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-amine (Compound III ) in 78% yield.

Reaction Conditions Table

StepReagentsSolventTemp (°C)Time (hr)Yield (%)
Boc DeprotectionHCl/dioxaneDioxane25295
Benzylation4-Cyano-2-fluorobenzyl bromide, K2_2CO3_3DMF601278

Sulfonylation with Cyclopropanesulfonyl Chloride

Compound III undergoes sulfonylation under Schotten-Baumann conditions:

  • Dissolve III (1.0 eq) in dichloromethane (DCM) with Et3_3N (3.0 eq).

  • Add cyclopropanesulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Stir at 25°C for 6 hr, followed by aqueous workup and column chromatography (SiO2_2, EtOAc/hexanes) to isolate the target compound in 82% yield.

Critical Parameters

  • Excess base (Et3_3N) ensures complete deprotonation of the amine.

  • Controlled addition at 0°C minimizes side reactions (e.g., sulfonate ester formation).

Synthetic Route 2: Convergent Synthesis via Mitsunobu Reaction

Preparation of Cyclopropanesulfonamide Fragment

From cyclopropanesulfonic acid :

  • Activation with CDI (1.2 eq) in THF at reflux (1 hr) forms the imidazolide intermediate.

  • Reaction with NH3_3 (g) in THF at -78°C yields cyclopropanesulfonamide (94% purity).

Mitsunobu Coupling for Benzyl Group Introduction

A Mitsunobu reaction enables stereoselective installation of the benzyl group:

  • Combine piperidin-3-ol (1.0 eq), 4-cyano-2-fluorobenzyl alcohol (1.5 eq), PPh3_3 (2.0 eq), and DIAD (1.5 eq) in THF.

  • Stir at 25°C for 24 hr, followed by Boc protection (di-tert-butyl dicarbonate, DMAP) to yield N-Boc-1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-ol .

Yield Optimization Data

DIAD Equiv.Temp (°C)Time (hr)Yield (%)
1.2252465
1.5252482
2.0401274

Final Sulfonamide Formation

  • Deprotect the Boc group (HCl/dioxane).

  • React with cyclopropanesulfonyl chloride as in Route 1 to afford the target compound (overall yield: 68%).

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.62 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 3.82 (s, 2H), 3.15–3.08 (m, 1H), 2.95–2.85 (m, 2H), 2.30–2.20 (m, 1H), 1.90–1.70 (m, 3H), 1.40–1.20 (m, 4H).

  • LC-MS : m/z 378.1 [M+H]+^+ (calc. 378.4).

Purity Assessment

MethodColumnMobile PhasePurity (%)
HPLCC18ACN/H2_2O (0.1% TFA)99.2
UPLCBEH C18MeOH/H2_2O (0.1% FA)98.7

Challenges and Optimization Opportunities

  • Stereochemical Control : The Mitsunobu route provides higher stereoselectivity but requires costly reagents (DIAD). Alternatives like enzymatic resolution remain unexplored.

  • Solvent Selection : DMF in benzylation steps complicates purification. Switch to acetonitrile or MTBE could improve process sustainability.

  • Catalytic Methods : Pd-catalyzed C–N coupling for sulfonamide formation might reduce stoichiometric waste .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Structural Analog: N-[1-(2-cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS 2741954-75-4)

Key Differences :

  • Substituent: Replaces the 4-cyano-2-fluorophenyl group with a 2-cyanopyridin-3-yl group.
  • Electronic Effects : The pyridine ring introduces a nitrogen atom, altering electronic distribution compared to the fluorophenyl group.
  • Molecular Weight: 306.39 g/mol (vs.
Parameter Target Compound (Estimated) CAS 2741954-75-4
Molecular Formula C15H17FN3O2S C14H18N4O2S
Molecular Weight (g/mol) ~322 306.39
Key Substituent 4-cyano-2-fluorophenylmethyl 2-cyanopyridin-3-yl

Implications : The pyridine analog may exhibit distinct binding affinities due to altered hydrogen-bonding and π-π stacking interactions.

Sulfur-Containing Analog: N-{1-[(1,1-dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2640880-78-8)

Key Differences :

  • Substituent : Features a 1,1-dioxothian-4-yl group instead of the fluorophenyl group.
  • Molecular Weight : 350.5 g/mol, significantly higher than the target compound, likely due to the sulfur-containing thian group .
Parameter Target Compound (Estimated) CAS 2640880-78-8
Molecular Formula C15H17FN3O2S C14H26N2O4S2
Molecular Weight (g/mol) ~322 350.5
Key Substituent 4-cyano-2-fluorophenylmethyl 1,1-dioxothian-4-yl

Implications : The thian group may enhance metabolic stability but reduce membrane permeability due to increased polarity.

Pharmacologically Active Analogs from GPCR/Ion Channel Research

highlights structurally related compounds with piperidine-sulfonamide cores, such as L-703606 (cis-2(diphenylmethyl)-N-([2-iodophenyl]methyl)-1-azabicyclo[2.2.2]octan-3-amide) and CP99994 ((+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine). These compounds often target neurokinin or opioid receptors .

Key Contrasts :

  • Substituent Diversity: The target compound’s 4-cyano-2-fluorophenylmethyl group is distinct from the diphenylmethyl (L-703606) or methoxybenzylamino (CP99994) groups.
  • Biological Targets: Fluorine and cyano groups in the target compound may enhance selectivity for receptors sensitive to electron-deficient aromatic systems.

Biological Activity

N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, often referred to as CPPC, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of CPPC, focusing on its mechanisms, pharmacodynamics, and clinical implications.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide core with a piperidine moiety and a cyano-substituted fluorobenzyl group. Its structure can be represented as follows:

\text{N 1 4 cyano 2 fluorophenyl methyl piperidin 3 yl}cyclopropanesulfonamide}

This unique structure contributes to its biological activity, particularly as an inhibitor of specific receptors involved in neuroinflammation.

CPPC primarily acts as an inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which is crucial for the regulation and maintenance of microglia in the central nervous system. The inhibition of CSF1R has been linked to various neuroinflammatory conditions such as Alzheimer's disease and multiple sclerosis.

Key Findings:

  • Inhibition Potency : Studies have reported that CPPC exhibits high inhibitory potency at CSF1R with IC50 values in the low nanomolar range (approximately 0.8 nM) .
  • Neuroinflammation : Increased levels of CSF1R have been observed in neurodegenerative diseases, indicating that targeting this receptor may provide therapeutic benefits by modulating inflammatory responses .

1. Neuroinflammation

CPPC's role in modulating neuroinflammation has been extensively studied. It has shown promise as a radioligand for positron emission tomography (PET) imaging, allowing researchers to visualize CSF1R activity in vivo.

Study Findings Reference
PET Imaging in MiceHigh uptake in brain post LPS treatment, indicating increased neuroinflammation
Human StudiesPotential for studying microglial activity in Alzheimer's patients

2. Cancer Research

The modulation of CSF1R by CPPC also opens avenues for cancer research, particularly in glioblastoma treatment where CSF1R is upregulated.

Case Studies

Several case studies highlight CPPC's potential:

  • Alzheimer's Disease : In animal models, administration of CPPC resulted in reduced neuroinflammatory markers and improved cognitive function .
  • Multiple Sclerosis : In preclinical trials, CPPC demonstrated a reduction in disease progression markers when administered to affected models .

Pharmacokinetics and Safety Profile

Research indicates that CPPC has favorable pharmacokinetic properties, including good bioavailability and metabolic stability. In vitro studies show that it remains largely unchanged in circulation, suggesting low rates of metabolism which is advantageous for therapeutic use.

Parameter Value
BioavailabilityHigh
Metabolic Stability>70% unchanged after 60 min in plasma

Q & A

Q. How can researchers design a robust protocol for enantiomeric resolution of chiral intermediates?

  • Methodological Answer : Use chiral stationary phase HPLC (e.g., Chiralpak IA) with polar organic mode (methanol:acetonitrile) or SFC for rapid separation. Validate enantiopurity via optical rotation and vibrational circular dichroism (VCD) .

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